7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C14H21N . It has a molecular weight of 203.33 . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21N/c1-14(2,3)11-8-7-10-5-4-6-13(15)12(10)9-11/h7-9,13H,4-6,15H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Environmental Impacts and Remediation
Synthetic phenolic antioxidants (SPAs), including compounds related to 7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-amine, have been extensively studied for their environmental occurrence, fate, human exposure, and toxicity. These compounds, found in various matrices such as indoor dust, outdoor air particulates, and water bodies, raise concerns about their potential health impacts due to their persistence in the environment and bioaccumulation potential. Research emphasizes the need for novel SPAs with lower toxicity and environmental persistence, suggesting a direction for future studies in chemical synthesis and environmental science (Liu & Mabury, 2020).
Synthetic Applications
The use of tert-butanesulfinamide in the synthesis of N-heterocycles demonstrates the significance of tert-butyl compounds in medicinal chemistry. The review highlights methodologies for generating piperidines, pyrrolidines, azetidines, and their fused derivatives, essential frameworks in pharmaceuticals. This underscores the role of tert-butyl compounds like this compound in facilitating the synthesis of structurally diverse and therapeutically relevant molecules (Philip et al., 2020).
Environmental Remediation Technologies
Studies on the decomposition of MTBE (methyl tert-butyl ether) and related compounds in environmental matrices highlight the importance of understanding the degradation pathways and efficiency of tert-butyl compounds. Research into cold plasma reactors for decomposing air toxics like MTBE suggests innovative approaches for mitigating the environmental impact of tert-butyl derivatives, potentially applicable to compounds like this compound, aiming for cleaner production and pollution control (Hsieh et al., 2011).
Catalysis and Chemical Transformations
The reductive amination process, pivotal in synthesizing amines from aldehydes or ketones, leverages tert-butyl compounds as intermediates or catalysts. This process is critical for producing primary, secondary, and tertiary amines, essential in pharmaceuticals and chemicals. Research in this area underscores the versatility of tert-butyl derivatives in catalyzing or participating in chemical transformations, underscoring their importance in industrial chemistry and organic synthesis (Irrgang & Kempe, 2020).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
7-tert-butyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-14(2,3)11-8-7-10-5-4-6-13(15)12(10)9-11/h7-9,13H,4-6,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXYZNXRTXTBEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CCCC2N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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